molecular formula C11H19N3OS B6437088 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine CAS No. 2549001-94-5

2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine

Cat. No. B6437088
M. Wt: 241.36 g/mol
InChI Key: CVRHXKPGAQDJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine (also known as DM4T) is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule with potential for use in biochemistry, pharmacology, and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine involves the reaction of 2,6-dimethyl-4-morpholinone with 3-(propan-2-yl)-1,2,4-thiadiazol-5-amine in the presence of a suitable reagent.

Starting Materials
2,6-dimethyl-4-morpholinone, 3-(propan-2-yl)-1,2,4-thiadiazol-5-amine

Reaction
To a solution of 2,6-dimethyl-4-morpholinone (1.0 equiv) in a suitable solvent, add a catalytic amount of a base such as potassium carbonate., Add 3-(propan-2-yl)-1,2,4-thiadiazol-5-amine (1.2 equiv) to the reaction mixture and stir at room temperature for several hours., After completion of the reaction, isolate the product by filtration or extraction and purify by recrystallization or chromatography.

Mechanism Of Action

The mechanism of action of DM4T is not fully understood. It is believed to act as a competitive inhibitor of enzymes, binding to the active site and blocking the binding of the substrate. Additionally, DM4T has been shown to interact with proteins and other ligands, suggesting it may act as a modulator of protein-protein and protein-ligand interactions.

Biochemical And Physiological Effects

DM4T has been shown to inhibit the activity of enzymes involved in metabolism and transport of drugs. It has also been shown to modulate protein-protein and protein-ligand interactions, suggesting it may be useful in studying the effects of drugs on biological systems. Additionally, DM4T has been used to study the effects of drug metabolism, drug transport, and drug-target interactions.

Advantages And Limitations For Lab Experiments

DM4T has several advantages for use in lab experiments. It is a versatile molecule with potential for use in biochemistry, pharmacology, and physiology. Additionally, it is a relatively inexpensive compound and can be synthesized easily. However, there are some limitations to its use in lab experiments. It has a relatively short half-life and is not very stable in solution. Additionally, its mechanism of action is not fully understood and its effects on biological systems are not well characterized.

Future Directions

There are several potential future directions for DM4T. It could be used to study the effects of drugs on biological systems, as well as the effects of drug metabolism, drug transport, and drug-target interactions. Additionally, it could be used to study the effects of enzymes and other proteins on biological systems. Furthermore, it could be used to study the effects of protein-protein and protein-ligand interactions. Finally, it could be used as a tool to develop new drugs and drug delivery systems.

Scientific Research Applications

DM4T has a wide range of applications in scientific research. It has been used in studies of enzyme inhibition, protein-protein interactions, and protein-ligand interactions. It has also been used as an inhibitor of metalloproteases, serine proteases, and cysteine proteases. Additionally, DM4T has been used to study the effects of drug metabolism, drug transport, and drug-target interactions.

properties

IUPAC Name

2,6-dimethyl-4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-7(2)10-12-11(16-13-10)14-5-8(3)15-9(4)6-14/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRHXKPGAQDJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NS2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine

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